Levoxadrol Fails to Produce PCP-Like Discriminative Stimulus Effects, Unlike Dexoxadrol
In rats trained to discriminate phencyclidine (PCP) from saline, dexoxadrol produced dose-dependent generalization to the PCP cue, whereas levoxadrol completely failed to generalize [1]. This represents a qualitative, rather than merely quantitative, difference in behavioral pharmacology. While both compounds decreased response rates at 30 mg/kg, only dexoxadrol produced PCP-like discriminative stimulus effects. The data indicate that PCP was 3.6 times more potent than dexoxadrol in producing stimulus control of responding [1].
| Evidence Dimension | PCP-like discriminative stimulus generalization |
|---|---|
| Target Compound Data | No generalization at any dose tested |
| Comparator Or Baseline | Dexoxadrol: Dose-dependent generalization; PCP: 3.6-fold more potent than dexoxadrol |
| Quantified Difference | Qualitative difference (active vs. inactive); PCP/dexoxadrol potency ratio: 3.6 |
| Conditions | Rats (N=6) trained to discriminate 3.0 mg/kg i.p. PCP from saline; 2-lever fixed-ratio 32 operant procedure |
Why This Matters
Researchers requiring a PCP-receptor inactive control for behavioral studies must select levoxadrol, as dexoxadrol would confound results by introducing PCP-like stimulus effects.
- [1] Slifer BL, Balster RL. Phencyclidine-like discriminative stimulus properties of the stereoisomers of dioxadrol. Subst Alcohol Actions Misuse. 1984;5(6):273-80. PMID: 6545061. View Source
